Cas no 82024-11-1 (N-[2-(dibutylcarbamoyl)ethyl]-2,2-dimethyl-propanamide)

N-[2-(dibutylcarbamoyl)ethyl]-2,2-dimethyl-propanamide structure
82024-11-1 structure
Product name:N-[2-(dibutylcarbamoyl)ethyl]-2,2-dimethyl-propanamide
CAS No:82024-11-1
MF:C16H32N2O2
MW:284.437484741211
CID:987334
PubChem ID:3067808

N-[2-(dibutylcarbamoyl)ethyl]-2,2-dimethyl-propanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(dibutylcarbamoyl)ethyl]-2,2-dimethyl-propanamide
    • N-[3-(dibutylamino)-3-oxopropyl]-2,2-dimethylpropanamide
    • N-(3-(Dibutylamino)-3-oxopropyl)-2,2-dimethylpropanamide
    • CM 40319
    • Propanamide, N-(3-(dibutylamino)-3-oxopropyl)-2,2-dimethyl-
    • DTXSID70231541
    • 82024-11-1
    • Inchi: InChI=1S/C16H32N2O2/c1-6-8-12-18(13-9-7-2)14(19)10-11-17-15(20)16(3,4)5/h6-13H2,1-5H3,(H,17,20)
    • InChI Key: DROCXHZAQZFREE-UHFFFAOYSA-N
    • SMILES: CCCCN(CCCC)C(=O)CCNC(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 284.246378268g/mol
  • Monoisotopic Mass: 284.246378268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 10
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 49.4Ų

N-[2-(dibutylcarbamoyl)ethyl]-2,2-dimethyl-propanamide Related Literature

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